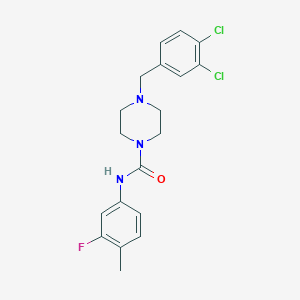![molecular formula C17H16N2OS B4665284 4-[2-(2-Ethylanilino)-1,3-thiazol-4-yl]phenol](/img/structure/B4665284.png)
4-[2-(2-Ethylanilino)-1,3-thiazol-4-yl]phenol
Übersicht
Beschreibung
4-[2-(2-Ethylanilino)-1,3-thiazol-4-yl]phenol is an organic compound that belongs to the class of phenols and thiazoles. This compound features a phenolic hydroxyl group and a thiazole ring substituted with an ethylanilino group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Ethylanilino)-1,3-thiazol-4-yl]phenol can be achieved through several synthetic routes One common method involves the nucleophilic aromatic substitution reaction
Preparation of Thiazole Precursor: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of Ethylanilino Group: The ethylanilino group can be introduced through a nucleophilic substitution reaction, where an ethylaniline derivative reacts with the thiazole precursor.
Introduction of Phenolic Hydroxyl Group: The phenolic hydroxyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable phenol derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(2-Ethylanilino)-1,3-thiazol-4-yl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions, particularly at the thiazole ring.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted phenolic derivatives, depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-[2-(2-Ethylanilino)-1,3-thiazol-4-yl]phenol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, polymers, and other industrial materials.
Wirkmechanismus
The mechanism of action of 4-[2-(2-Ethylanilino)-1,3-thiazol-4-yl]phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[2-(2-Methylanilino)-1,3-thiazol-4-yl]phenol: Similar structure with a methyl group instead of an ethyl group.
4-[2-(2-Chloroanilino)-1,3-thiazol-4-yl]phenol: Similar structure with a chloro group instead of an ethyl group.
4-[2-(2-Bromoanilino)-1,3-thiazol-4-yl]phenol: Similar structure with a bromo group instead of an ethyl group.
Uniqueness
The uniqueness of 4-[2-(2-Ethylanilino)-1,3-thiazol-4-yl]phenol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The ethylanilino group can influence the compound’s lipophilicity, electronic properties, and overall reactivity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
4-[2-(2-ethylanilino)-1,3-thiazol-4-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-2-12-5-3-4-6-15(12)18-17-19-16(11-21-17)13-7-9-14(20)10-8-13/h3-11,20H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPJHDDGDUVYMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NC(=CS2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]-2-(2,4-DIFLUOROPHENOXY)-1-ETHANONE](/img/structure/B4665207.png)
![N-(4-bromo-3-methylphenyl)-2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4665213.png)

![N-(3-chloro-4-fluorophenyl)-2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B4665221.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4665228.png)
![2-(benzylthio)-4-(4-hydroxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B4665231.png)
![N~4~-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE](/img/structure/B4665233.png)

![1-[2-Methyl-4-(pyridin-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B4665255.png)

![5-(5-bromo-2-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4665264.png)
![3-{[(4-chlorophenyl)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B4665269.png)
![3,4,9-trimethyl-1-propan-2-yl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B4665273.png)
![3-[3-(2,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4665287.png)
